REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.C([NH2:13])=O.C(O)=O>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:13])[CH3:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
103.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by distillation together with some of the starting acetophenone which
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
ADDITION
|
Details
|
Formic acid (70 ml total) was added in small aliquots over 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
exhaustively extracted with toluene
|
Type
|
WASH
|
Details
|
The combined toluene extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (70 ml) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
DISTILLATION
|
Details
|
distilled until 1.4 1 of distillate
|
Type
|
CUSTOM
|
Details
|
had been collected
|
Type
|
EXTRACTION
|
Details
|
the distillate was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.C([NH2:13])=O.C(O)=O>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:13])[CH3:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
103.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by distillation together with some of the starting acetophenone which
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
ADDITION
|
Details
|
Formic acid (70 ml total) was added in small aliquots over 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
exhaustively extracted with toluene
|
Type
|
WASH
|
Details
|
The combined toluene extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (70 ml) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
DISTILLATION
|
Details
|
distilled until 1.4 1 of distillate
|
Type
|
CUSTOM
|
Details
|
had been collected
|
Type
|
EXTRACTION
|
Details
|
the distillate was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.C([NH2:13])=O.C(O)=O>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:13])[CH3:9])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
103.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by distillation together with some of the starting acetophenone which
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
ADDITION
|
Details
|
Formic acid (70 ml total) was added in small aliquots over 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
exhaustively extracted with toluene
|
Type
|
WASH
|
Details
|
The combined toluene extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (70 ml) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
DISTILLATION
|
Details
|
distilled until 1.4 1 of distillate
|
Type
|
CUSTOM
|
Details
|
had been collected
|
Type
|
EXTRACTION
|
Details
|
the distillate was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |